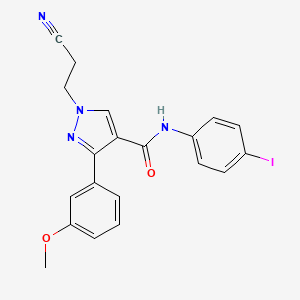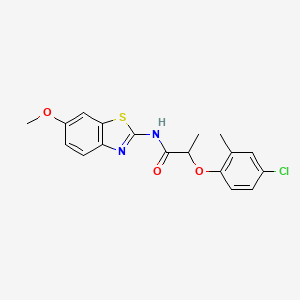
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide, also known as TSPO ligand XBD173, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective agonist of the translocator protein (TSPO), which is a mitochondrial protein that plays a crucial role in cellular energy metabolism and stress response. In
作用机制
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 exerts its effects by binding to the N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide receptor, which is located on the outer mitochondrial membrane. This binding leads to the modulation of mitochondrial function, including the regulation of mitochondrial permeability transition pore (mPTP) opening, mitochondrial respiration, and calcium homeostasis. The modulation of these functions leads to the observed effects of N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 on cellular energy metabolism and stress response.
Biochemical and Physiological Effects:
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has been shown to have several biochemical and physiological effects, including the modulation of mitochondrial function, the reduction of oxidative stress, the inhibition of inflammation, and the enhancement of cellular energy metabolism. These effects have been observed in various cell types, including neuronal cells, cancer cells, and immune cells.
实验室实验的优点和局限性
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has several advantages for lab experiments, including its selectivity for the N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also limitations to its use, including its relatively short half-life, its potential for off-target effects, and the need for further optimization of its pharmacokinetic properties.
未来方向
There are several future directions for the research and development of N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173. These include the optimization of its pharmacokinetic properties, the development of more potent analogs, the evaluation of its efficacy in various disease models, and the exploration of its potential as a therapeutic agent in combination with other drugs.
In conclusion, N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 is a compound that has significant potential for therapeutic applications in various diseases. Its selective agonism of the N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide receptor and its modulation of mitochondrial function make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action, optimize its pharmacokinetic properties, and evaluate its efficacy in various disease models.
合成方法
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 can be synthesized using a multi-step process that involves the reaction of tert-butylamine with 3-bromo-1-propanesulfonic acid, followed by the reduction of the resulting sulfonic acid with sodium borohydride. The final step involves the reaction of the resulting tetrahydrothiophene with hydrogen peroxide to yield the desired compound.
科学研究应用
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation. In neurodegenerative disorders, N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has been shown to have neuroprotective effects, reduce neuroinflammation, and improve cognitive function. In cancer, N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy. In inflammation, N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has been shown to reduce inflammation and oxidative stress.
属性
IUPAC Name |
N-tert-butyl-1,1-dioxothiolane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S2/c1-8(2,3)9-15(12,13)7-4-5-14(10,11)6-7/h7,9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTVWJNHXJZVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1CCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyltetrahydrothiophene-3-sulfonamide 1,1-dioxide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorobenzyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5118294.png)


![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5118329.png)
![4-[2-(1-naphthyloxy)ethyl]morpholine](/img/structure/B5118330.png)

acetate](/img/structure/B5118347.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)
![1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5118359.png)
![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)
![1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)


